![molecular formula C13H14ClN3O B3724692 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3724692.png)
2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone
説明
2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone, also known as CPP, is a synthetic compound that has been used extensively in scientific research. CPP is a pyrimidinone derivative that has been shown to have a variety of biochemical and physiological effects. We will also explore future directions for research involving CPP.
作用機序
2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone acts as a competitive antagonist of the NMDA receptor. It binds to the receptor at the same site as glutamate, which is the natural ligand for the receptor. By blocking the receptor, 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has a variety of biochemical and physiological effects. It has been shown to impair learning and memory processes in animal models. 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has also been shown to have neuroprotective effects, particularly in the context of ischemic injury. Additionally, 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has been shown to have analgesic effects in animal models.
実験室実験の利点と制限
2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone is a useful tool for studying the NMDA receptor and its role in various biological processes. However, there are some limitations to its use in laboratory experiments. For example, 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone is not selective for the NMDA receptor and can also bind to other ionotropic glutamate receptors. Additionally, 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has a relatively short half-life, which can make it difficult to use in certain experimental designs.
将来の方向性
There are many potential future directions for research involving 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone. One area of interest is the role of the NMDA receptor in psychiatric disorders such as depression and schizophrenia. 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone could be used as a tool to study the role of the NMDA receptor in these disorders and to develop new treatments. Additionally, 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone could be used to study the role of the NMDA receptor in other neurological disorders such as epilepsy and traumatic brain injury. Finally, 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone could be used to develop new drugs that target the NMDA receptor with greater specificity and efficacy.
科学的研究の応用
2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has also been used to study the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
2-(4-chloroanilino)-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-2-3-11-8-12(18)17-13(16-11)15-10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDXLMFSNDULMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24814569 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one](/img/structure/B3724609.png)
![2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3724614.png)
![4-hydroxy-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3724630.png)
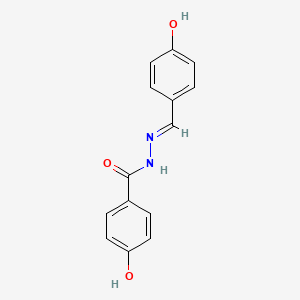
![4-ethoxy-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3724645.png)

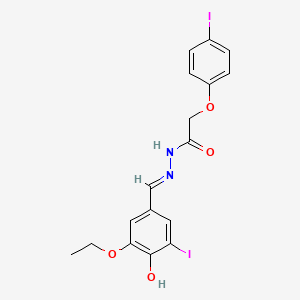

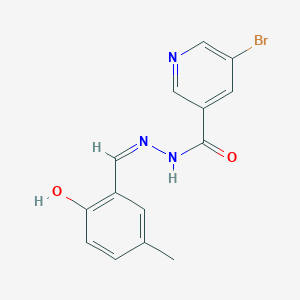
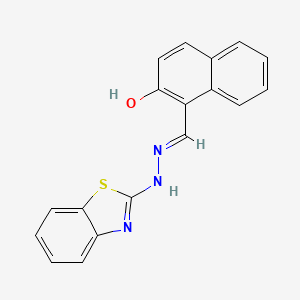
![2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone](/img/structure/B3724682.png)
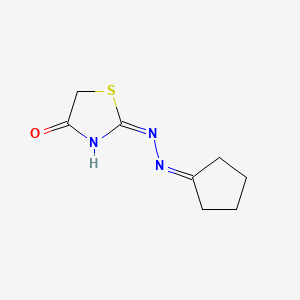
![2-{1-phenyl-3-[2-(2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B3724706.png)
methyl]amino}-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propanoate](/img/structure/B3724712.png)